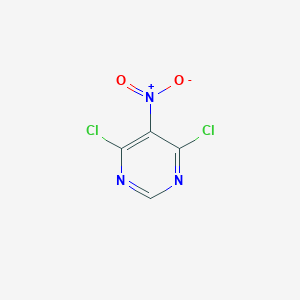

4,6-Dichloro-5-nitropyrimidine

Description

Significance in Organic Synthesis and Medicinal Chemistry.Current time information in Bangalore, IN.chemimpex.com

The strategic placement of reactive sites on the pyrimidine (B1678525) core of 4,6-dichloro-5-nitropyrimidine underpins its importance as a fundamental building block in the synthesis of a wide array of functional molecules.

Versatile Building Block for Complex Molecules.a2bchem.com

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and controlled introduction of various functional groups. chemrxiv.org This reactivity enables chemists to construct complex molecular scaffolds with a high degree of precision. For instance, the differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution, paving the way for the synthesis of polysubstituted pyrimidines. chemrxiv.org This controlled reactivity is a key feature that makes this compound a preferred starting material for creating diverse chemical libraries.

One notable application is in the synthesis of purine (B94841) derivatives. By first reducing the nitro group to an amine, followed by cyclization reactions, researchers can construct the fused imidazole (B134444) ring characteristic of purines. rsc.org Polat et al. demonstrated the synthesis of 6,8,9-trisubstituted purine derivatives starting from this compound. rsc.org The process involved the reduction of the nitro group, followed by a series of nucleophilic substitution and cyclization reactions. rsc.org

Precursor for Pharmaceuticals and Agrochemicals.chemimpex.coma2bchem.com

The pyrimidine scaffold is a common feature in many biologically active compounds, and this compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.coma2bchem.com Its utility extends to the synthesis of antiviral agents, including treatments for HIV, as it is an intermediate in the synthesis of Tenofovir. biosynth.com Furthermore, it is employed in the development of anticancer and antimicrobial drugs. a2bchem.combiosynth.com The ability to selectively modify the functional groups allows for the fine-tuning of the biological activity of the final molecule. a2bchem.com

In the agrochemical sector, this compound is a precursor for herbicides, insecticides, and fungicides. a2bchem.comguidechem.com By incorporating the this compound moiety into their structure, agricultural chemicals can be designed for targeted pest control and crop protection. a2bchem.com

Pyrimidine Derivatives in Heterocyclic Chemistry.Current time information in Bangalore, IN.

The study of this compound provides valuable insights into the broader field of heterocyclic chemistry, particularly the chemistry of pyrimidines.

Structural Context within the Pyrimidine Family.Current time information in Bangalore, IN.

This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrimidine itself is a fundamental component of nucleic acids (cytosine, thymine, and uracil). The introduction of two chloro substituents and a nitro group significantly alters the electron density and reactivity of the pyrimidine ring, making it a highly activated system for chemical transformations.

Reactivity Patterns and Substitution Studies.Current time information in Bangalore, IN.

The presence of the electron-withdrawing nitro group and the two chlorine atoms makes the pyrimidine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 4 and 6 are the primary sites for nucleophilic attack. Studies have shown that the chlorine atom at the 4-position is generally more reactive than the one at the 6-position, allowing for selective substitution under controlled conditions. chemrxiv.org For example, reaction with an alkoxide can lead to the formation of a 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org Further reaction with an amine can then displace the remaining chlorine atom. chemrxiv.org The nitro group can also be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization or cyclization, to form fused ring systems. rsc.org

Role as an Energetic Material Precursor.acs.org

Beyond its applications in life sciences, this compound is a key starting material in the synthesis of advanced energetic materials. acs.org The presence of the nitro group, a well-known explosophore, combined with the reactive chloro groups, makes it an ideal precursor for constructing high-energy, insensitive materials. acs.orgrsc.org

Researchers have utilized this compound to synthesize novel energetic compounds with desirable properties such as high thermal stability and low sensitivity to impact and friction. For instance, it has been used in the synthesis of DANTNP (4,6-bis(5-amino-3-nitro-1,2,4-triazolyl)-5-nitropyrimidine), an insensitive explosive with performance exceeding that of TATB (1,3,5-triamino-2,4,6-trinitrobenzene). chemistry-chemists.com The synthesis involves reacting the sodium salt of 5-amino-3-nitro-1,2,4-triazole with this compound. chemistry-chemists.com Furthermore, it has been employed to create tricyclic fused energetic materials through a one-step reaction, leading to organic salts with high detonation velocities and low sensitivities. researchgate.net

| Property | Value |

| Molecular Formula | C4HCl2N3O2 |

| Molar Mass | 193.98 g/mol |

| Appearance | Yellow crystalline solid guidechem.com |

| Melting Point | 102.0 °C biosynth.com |

| Boiling Point | 325.8 °C biosynth.com |

| Flash Point | 151.0 °C biosynth.com |

| CAS Number | 4316-93-2 biosynth.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTISZQLTGAYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063409 | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-93-2 | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 5 Nitropyrimidine and Its Derivatives

Established Synthetic Routes to 4,6-Dichloro-5-nitropyrimidine

Several established methodologies exist for the synthesis of this compound and its analogs. These routes are typically characterized by a sequence of reactions that build the pyrimidine (B1678525) ring and then introduce the necessary functional groups. Two prominent pathways include a multi-step synthesis starting from diethyl malonate and another proceeding via a 4,6-dihydro-2-methyl-5-nitropyrimidine intermediate. google.comasianpubs.org

A widely utilized method for synthesizing pyrimidine derivatives, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts with diethyl malonate. google.com This process involves four main stages: nitration, cyclization, methylation, and chlorination. google.com

The initial step involves the nitration of diethyl malonate. google.com This reaction is typically performed using a strong nitrating agent like concentrated or fuming nitric acid. google.com In one documented procedure, diethyl malonate is cooled and treated dropwise with concentrated nitric acid while maintaining the temperature between 20-30°C. google.com The reaction is allowed to proceed for several hours before the mixture is poured into ice water for hydrolysis and separation of the product, diethyl 2-nitromalonate. google.com This electrophilic substitution introduces the nitro group at the central carbon of the malonic ester. google.com

The second stage is the construction of the pyrimidine ring through a cyclization reaction. google.com The diethyl 2-nitromalonate intermediate is reacted with a binucleophilic reagent, such as thiourea, in the presence of a strong base like sodium alkoxide. google.com For instance, the reaction can be carried out using sodium ethoxide in ethanol (B145695). google.com Thiourea is added to the sodium ethoxide solution, followed by the dropwise addition of diethyl 2-nitromalonate. google.com The resulting product, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, is precipitated by adjusting the pH of the aqueous solution with acid. google.com

Following cyclization, a methylation step is employed to modify the pyrimidine ring. google.com This is particularly relevant for the synthesis of the 2-methylthio derivative. google.com The 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is dissolved in an aqueous sodium hydroxide (B78521) solution and cooled. google.com A methylating agent, commonly dimethyl sulfate, is then added dropwise while maintaining a controlled temperature, typically between 10-20°C. google.com The reaction yields 4,6-dihydroxy-2-methylthio-5-nitropyrimidine after acidification, filtration, and drying. google.com

The final step is the conversion of the dihydroxy-pyrimidine to the corresponding dichloro-pyrimidine using a chlorinating agent. google.com Phosphorus oxychloride (POCl₃) is widely used for this transformation, often serving as both the reagent and the solvent. google.comnih.gov The 4,6-dihydroxy-2-methylthio-5-nitropyrimidine is heated in excess phosphorus oxychloride, typically to a reflux temperature of 100-110°C. google.com A catalyst, such as N,N-dimethylaniline, is often added to facilitate the reaction. google.com After the reaction is complete, the excess POCl₃ is removed by distillation, and the final product, 4,6-dichloro-2-methylthio-5-nitropyrimidine, is isolated through hydrolysis, extraction, and purification. google.com This chlorination is a standard method for converting hydroxylated pyrimidines and other nitrogen-containing heterocycles into their chloro-derivatives. nih.govresearchgate.net

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | Diethyl malonate | Concentrated nitric acid, 25°C, 8 hours | Diethyl 2-nitromalonate | 53% |

| Cyclization | Diethyl 2-nitromalonate, Thiourea | Sodium ethoxide in ethanol, reflux, then acidify with HCl | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | 58-72% |

| Methylation | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate, 20% NaOH (aq), 10-20°C, 4 hours | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 77-81% |

| Chlorination | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline (catalyst), reflux (100-110°C), 6-10 hours | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | up to 80% |

An alternative efficient route synthesizes 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) through a three-step process starting from acetamidine (B91507) hydrochloride and diethyl malonate. asianpubs.orgpatsnap.com This method involves cyclization, nitration, and subsequent chlorination. asianpubs.org

The synthesis begins with the cyclization of acetamidine hydrochloride and diethyl malonate. asianpubs.orgpatsnap.com This reaction is conducted in the presence of sodium methoxide (B1231860), yielding 4,6-dihydro-2-methyl-pyrimidine with a high yield of 91.2%. asianpubs.org

The subsequent nitration step is performed on the resulting 4,6-dihydro-2-methyl-pyrimidine. asianpubs.orgpatsnap.com A mixture of nitric acid, trichloroacetic acid, and acetic acid is used as the nitrating medium, which affords 4,6-dihydro-2-methyl-5-nitropyrimidine in an 88.3% yield. asianpubs.org

Finally, the hydroxyl groups of the nitrated intermediate are replaced by chlorine atoms. asianpubs.orgpatsnap.com This chlorination is achieved using phosphorus oxychloride, resulting in the final product, 4,6-dichloro-2-methyl-5-nitropyrimidine, with a yield of 82.6%. asianpubs.org

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclization | Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide | 4,6-Dihydro-2-methyl-pyrimidine | 91.2% |

| Nitration | 4,6-Dihydro-2-methyl-pyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | 4,6-Dihydro-2-methyl-5-nitropyrimidine | 88.3% |

| Chlorination | 4,6-Dihydro-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% |

Synthesis via 4,6-Dihydro-2-methyl-5-nitropyrimidine

Cyclization of Acetamidine Hydrochloride and Diethyl Malonate

The initial step involves the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of a base, typically sodium methoxide, to form 4,6-dihydroxy-2-methylpyrimidine. asianpubs.orgpatsnap.com This reaction proceeds with high efficiency, affording the pyrimidine core in excellent yields. asianpubs.org For instance, a reported synthesis using sodium methoxide in methanol (B129727) resulted in a 91.2% yield of 4,6-dihydroxy-2-methylpyrimidine. asianpubs.orgpatsnap.com

Reaction Conditions for Cyclization:

| Reactants | Base/Solvent | Reaction Time | Yield | Reference |

| Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide/Methanol | 3 hours (reflux) | 91.2% | patsnap.com |

| Acetamidine hydrochloride, Diethyl malonate | Sodium ethoxide/Ethanol | 4 hours (reflux) | 89.8% | patsnap.com |

Nitration under Mixed Acid Conditions

The subsequent step is the nitration of the pyrimidine ring at the 5-position. This is typically achieved using a mixture of nitric acid and other acids. asianpubs.org One effective method employs a combination of nitric acid, trichloroacetic acid, and acetic acid, which has been shown to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine in a high yield of 88.3%. asianpubs.org Another common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. jes.or.jpresearchgate.net This nitration is a highly exothermic reaction. jes.or.jp

Nitration Reaction Details:

| Starting Material | Nitrating Agents | Yield | Reference |

| 4,6-dihydroxy-2-methyl-pyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | 88.3% | asianpubs.org |

| 2-methyl-4,6-dihydroxypyrimidine | Concentrated Sulfuric acid, Nitric acid | - | jes.or.jp |

Chlorination with Phosphorus Oxychloride

The final step to obtain this compound involves the chlorination of the dihydroxy intermediate. asianpubs.org This transformation is commonly carried out using phosphorus oxychloride (POCl3), which effectively replaces the hydroxyl groups with chlorine atoms. asianpubs.org The use of phosphorus oxychloride can afford the desired 4,6-dichloro-2-methyl-5-nitropyrimidine with a yield of 82.6%. asianpubs.org In some procedures, an acid-binding agent like triethylamine (B128534) or a catalyst such as N,N-dimethylaniline is added. patsnap.comgoogle.com

Chlorination Reaction Yields:

Polymer-Supported Synthetic Approaches

The versatility of this compound as a synthetic intermediate is highlighted by its application in polymer-supported synthesis to create libraries of pharmacologically relevant compounds. mdpi.comnih.gov This solid-phase approach allows for the efficient generation of diverse molecular scaffolds. mdpi.comnih.gov

Solid-Phase Synthesis of Dihydropteridinones

A notable application of polymer-supported synthesis is the creation of dihydropteridinone libraries. mdpi.comacs.orgacs.org The synthesis begins with the immobilization of an amino acid on a Wang resin. mdpi.com This is followed by a nucleophilic reaction with this compound and subsequent reaction with an amine. mdpi.comnih.gov The nitro group is then reduced, and a microwave-assisted cyclization yields the dihydropteridinone scaffold. acs.org

Examples of Synthesized Dihydropteridinones:

| Compound | R Group (from amino acid) | Amine | Yield | Reference |

| 1a | Isopropyl (from Valine) | Propylamine | 87% | mdpi.com |

| 1b | Isopropyl (from Valine) | Hexylamine | 67% | mdpi.com |

| 1d | Isopropyl (from Valine) | Benzylamine (B48309) | 75% | mdpi.com |

| 1e | Isopropyl (from Valine) | Cyclohexylamine | 66% | mdpi.com |

| 1f | Isopropyl (from Valine) | Cyclooctylamine | 91% | mdpi.com |

Solid-Phase Synthesis of Tetrahydropyrrolopteridinones

Utilizing a similar solid-phase strategy, tetrahydropyrrolopteridinones can also be synthesized from this compound. mdpi.comresearchgate.net This methodology allows for the construction of this specific heterocyclic system, further demonstrating the adaptability of the starting pyrimidine for combinatorial chemistry. mdpi.comnih.gov

Solid-Phase Synthesis of Pyrimidodiazepinones

The polymer-supported approach extends to the synthesis of pyrimidodiazepinones. mdpi.comnih.gov By employing this compound as the key building block, a library of these seven-membered heterocyclic compounds can be efficiently generated for further biological evaluation. mdpi.com

Solid-Phase Synthesis of Purine (B94841) Derivatives

Solid-phase synthesis has emerged as a powerful technique for the combinatorial synthesis of libraries of organic molecules, including purine derivatives. This methodology offers several advantages over traditional solution-phase synthesis, such as simplified purification procedures and the potential for automation. The general strategy for the solid-phase synthesis of purines from this compound involves the sequential attachment of the pyrimidine core to a solid support, followed by a series of chemical transformations to construct the fused imidazole (B134444) ring of the purine system.

Arylation with this compound

The initial step in the solid-phase synthesis of purine derivatives often involves the arylation of a resin-bound amine with this compound. This reaction anchors the pyrimidine moiety to the solid support, setting the stage for subsequent chemical modifications. A common approach involves the use of a Rink amide resin, which is first functionalized with an amino acid, and after deprotection, the free amine is reacted with this compound.

The reaction conditions for this arylation step are crucial for achieving high yields and purity of the resin-bound product. Typically, the reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) and may be facilitated by a non-nucleophilic base to scavenge the hydrochloric acid generated during the reaction. The progress of the reaction can be monitored using qualitative tests, such as the chloranil (B122849) test, to ensure complete consumption of the starting amine.

Once the pyrimidine is attached to the solid support, the second chlorine atom can be displaced by a variety of amines, introducing a point of diversity in the resulting purine library. This nucleophilic aromatic substitution reaction is generally facile and can be carried out under mild conditions.

Table 1: Representative Conditions for Arylation and Subsequent Amine Displacement

| Step | Reagents and Conditions | Purpose |

| Resin Preparation | Rink amide resin, Fmoc-protected amino acid, coupling agents (e.g., DIC, HOBt) | Functionalization of the solid support |

| Deprotection | Piperidine in DMF | Removal of the Fmoc protecting group to expose the amine |

| Arylation | This compound, DIPEA, DMF | Attachment of the pyrimidine core to the resin |

| Amine Displacement | Various primary or secondary amines in DMF | Introduction of diversity at the C4 position |

Subsequent Reduction of Nitro Group

The reduction of the nitro group at the 5-position of the pyrimidine ring to an amino group is a critical step in the synthesis of the purine scaffold. This transformation generates a 1,2-diamine functionality on the pyrimidine ring, which is essential for the subsequent cyclization to form the imidazole portion of the purine.

Several reducing agents have been employed for this purpose in solid-phase synthesis. The choice of the reducing agent is critical to ensure compatibility with the solid support and the other functional groups present in the molecule. Common methods include the use of tin(II) chloride dihydrate in DMF or sodium dithionite. The efficiency of the reduction can be monitored by various analytical techniques, including mass spectrometry of a cleaved aliquot of the resin-bound material.

Table 2: Comparison of Reducing Agents for the Nitro Group

| Reducing Agent | Typical Conditions | Advantages | Potential Issues |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O in DMF, room temperature or gentle heating | Effective and widely used | Residual tin salts can be difficult to remove |

| Sodium dithionite | Na₂S₂O₄ in a mixture of solvents like dioxane and water | Milder conditions, avoids heavy metal contamination | May require biphasic solvent systems |

Cyclization with Aldehydes

The final step in the construction of the purine ring system is the cyclization of the resin-bound 4,5-diaminopyrimidine (B145471) derivative with an aldehyde. This reaction forms the imidazole ring fused to the pyrimidine core. A wide variety of aldehydes can be used in this step, allowing for the introduction of further diversity at the C8 position of the purine.

The cyclization is typically carried out in the presence of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), and may require elevated temperatures to proceed to completion. The choice of solvent is also important, with solvents such as 1,4-dioxane (B91453) or N,N-dimethylacetamide (DMA) being commonly used. Following the cyclization, the desired purine derivative is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive functional groups.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. rasayanjournal.co.in These approaches focus on the use of less hazardous reagents, alternative energy sources, and more environmentally benign solvents. While specific green chemistry methodologies for the industrial-scale synthesis of this compound are not extensively detailed in publicly available literature, general green approaches for pyrimidine synthesis are well-documented and can be considered for their potential application. rasayanjournal.co.innih.gov

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives. foliamedica.bg The use of microwave heating in the synthesis of precursors to this compound or in the subsequent derivatization steps could offer a greener alternative to traditional thermal methods.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis has been employed for the preparation of a variety of heterocyclic compounds, including pyrimidines, often under milder conditions and in shorter timeframes than conventional methods. researchgate.netshd.org.rs

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. academie-sciences.frmdpi.com For the synthesis of pyrimidine derivatives, solvent-free conditions, sometimes in combination with microwave or ultrasound irradiation, have proven to be effective. organic-chemistry.orgrsc.org

Use of Greener Catalysts: The development of non-toxic, recyclable catalysts is a central theme in green chemistry. For pyrimidine synthesis, various environmentally friendly catalysts have been explored to replace more hazardous traditional catalysts. benthamdirect.com

Table 3: Overview of Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Approach | Principle | Advantages for Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating through dielectric interactions. | Shorter reaction times, higher yields, increased purity. rsc.org |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. | Milder reaction conditions, reduced reaction times, improved yields. nih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, easier product isolation, lower environmental impact. academie-sciences.frmdpi.com |

| Green Catalysts | Use of non-toxic, reusable, and efficient catalysts. | Reduced toxicity, potential for catalyst recycling, improved sustainability. benthamdirect.com |

While the direct application of these green methodologies to the synthesis of this compound requires further investigation and development, they represent promising avenues for creating more sustainable synthetic routes for this important chemical intermediate and its derivatives.

Reaction Mechanisms and Reactivity Studies of 4,6 Dichloro 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the principal reaction pathway for 4,6-dichloro-5-nitropyrimidine. The nitro group plays a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which forms during the substitution process, thereby facilitating the displacement of the chloride leaving groups. researchgate.net Traditional SNAr syntheses involving this compound can, however, suffer from drawbacks such as low selectivity and the need for extended reaction times. ccspublishing.org.cn

Amination, the substitution of a leaving group with an amine, is a thoroughly studied SNAr reaction for this compound, serving as a key step in the synthesis of various biologically significant molecules, including purine (B94841) derivatives. rsc.orgrsc.org

To overcome the limitations of conventional SNAr, palladium-catalyzed C-N coupling reactions have been successfully employed. ccspublishing.org.cn This method has proven to be an indispensable tool for the synthesis of aromatic amines, though its application to pyrimidine (B1678525) halides has been less explored, potentially due to the ability of pyrimidines to inhibit or deactivate the palladium catalyst. ccspublishing.org.cn Despite this, studies show that palladium catalysis is beneficial, leading to higher yields compared to uncatalyzed nucleophilic substitution conditions. ccspublishing.org.cn

The general mechanism for the Pd-catalyzed amination is believed to proceed through the oxidative addition of the chloro-substituted pyrimidine to a Pd(0) species. This is followed by the formation of an intermediate complex, from which the chloride is dissociated with the assistance of a base, ultimately leading to the aminated product through reductive elimination. ccspublishing.org.cn

Table 1: Conditions Screened for Palladium-Catalyzed Coupling of this compound and 4-Anisidine

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | - | K₂CO₃ | Dioxane | 100 | 35 |

| 2 | Pd₂(dba)₃ | - | K₂CO₃ | Dioxane | 100 | 38 |

| 3 | Pd₂(dba)₃ | BINAP | K₂CO₃ | Dioxane | 100 | 85 |

| 4 | Pd₂(dba)₃ | BINAP | Na₂CO₃ | Dioxane | 100 | 76 |

| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 92 |

| 6 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 88 |

| 7 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | DMF | 100 | 75 |

| 8 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 80 | 79 |

This table is based on data presented in a study on the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines. ccspublishing.org.cn

Amination Reactions

Palladium-Catalyzed Amination

Mono-substitution

Selective mono-amination of this compound can be achieved. For instance, the compound can be aminated to produce 4-amino-5-nitro-6-chloropyrimidine. rsc.org This mono-substituted intermediate is valuable as it can undergo further functionalization. Palladium-catalyzed systems have been shown to be effective for the subsequent amination of these 4-amino-6-chloro-5-nitropyrimidine intermediates with a range of aliphatic, heterocyclic, and aromatic amines. ccspublishing.org.cn However, achieving selective mono-amination can be challenging, and in some cases, catalyst-free conditions at high temperatures are used. nih.gov

Di-substitution

Palladium catalysis is also utilized for the synthesis of symmetrically and asymmetrically disubstituted 5-nitropyrimidines. ccspublishing.org.cn While unsymmetrical 4,6-diaminopyrimidines have been obtained using Pd-catalyzed reactions, the yields can be low, and the processes often result in by-products, necessitating careful optimization of reaction conditions. nih.gov

Aminolysis, the direct nucleophilic substitution by an amine without a metal catalyst, is a fundamental reaction of this compound. The disubstitution of both chlorine atoms via aminolysis typically requires forcing or strong reaction conditions. researchgate.netrsc.org

Aminolysis with Primary Amines

Unexpected Formation of Symmetric Disubstituted Pyrimidines

While the direct replacement of both chlorine atoms in this compound with amines requires harsh conditions, related research has uncovered an unexpected and highly efficient route to symmetrically disubstituted pyrimidines under mild conditions. researchgate.netrsc.org This discovery was made during studies on 6-alkoxy-4-chloro-5-nitropyrimidines, which were initially prepared from this compound. chemrxiv.orgresearchgate.net

Researchers expected a smooth reaction between a 6-alkoxy-4-chloro-5-nitropyrimidine and a primary amine at room temperature to yield the corresponding 4-alkylamine-6-alkoxy-5-nitropyrimidine. rsc.orgresearchgate.net Instead, the reaction rapidly produced the symmetric 4,6-dialkylamino-5-nitropyrimidine. rsc.orgresearchgate.net This surprising result indicated that after the initial substitution of the chlorine atom, the alkoxy group was subsequently displaced by another molecule of the amine in the same reaction vessel, even though alkoxides are generally considered poor leaving groups in SNAr reactions. chemrxiv.orgresearchgate.net The conversion was often complete, with no trace of the expected mono-substituted product detected. rsc.orgresearchgate.net This unexpected aminolysis of the alkoxy group was observed with numerous primary amines, establishing it as a versatile method for synthesizing symmetric 4,6-disubstituted pyrimidines under mild conditions. rsc.orgresearchgate.net Computational studies suggest that the formation of a Meisenheimer complex may play a key role in this unexpected reactivity. chemrxiv.org

Table 2: Synthesis of Symmetric 4,6-Dialkylamino-5-nitropyrimidines from 6-Alkoxy-4-chloro-5-nitropyrimidines and Primary Amines

| Starting Pyrimidine | Primary Amine | Symmetric Disubstituted Product |

| 6-(Prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine |

| 6-(Benzyloxy)-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine |

| 6-Ethoxy-4-chloro-5-nitropyrimidine | N-benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine |

| 6-(Prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidine | Cyclopropylamine | N4,N6-Dicyclopropyl-5-nitropyrimidine-4,6-diamine |

| 6-(Prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidine | Allylamine | N4,N6-Diallyl-5-nitropyrimidine-4,6-diamine |

| 6-(Prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidine | Furfurylamine | N4,N6-Bis(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |

This table is a representation of findings from studies on the unexpected formation of symmetric pyrimidines. rsc.orgresearchgate.net

Role of Alkoxy Groups as Leaving Groups

While chlorine atoms are typically considered good leaving groups in SNAr reactions, studies on this compound have revealed interesting aspects regarding the lability of alkoxy groups. In the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, a synthetic pathway was designed starting with the substitution of one chlorine atom of this compound with an alkoxy group to form 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.orgrsc.org This initial reaction is well-controlled under mild conditions. chemrxiv.orgrsc.org

Surprisingly, when 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines, the expected product, 6-alkoxy-4-alkylamine-5-nitropyrimidine, is not the major product. Instead, a disubstituted dialkylamine pyrimidine is preferentially formed, indicating that the alkoxy group is also displaced. chemrxiv.org This unexpected outcome was observed with various alkoxy groups and primary amines, highlighting the role of the alkoxy group as a leaving group in this context. chemrxiv.orgrsc.org

Further investigation into this phenomenon revealed that in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, the chlorine atom is the better leaving group initially. researchgate.net However, when comparing the reactivity of the resulting 4-alkylamine-6-alkoxy-5-nitropyrimidine with 4-alkylamine-6-chloro-5-nitropyrimidine, the alkoxy group proves to be a better leaving group than the remaining chlorine atom under the same mild conditions. researchgate.net This suggests that the electronic environment of the pyrimidine ring, modified by the initial substitution, influences the leaving group ability of the substituents.

Computational Studies of Reaction Mechanisms

To elucidate the unexpected reactivity and the role of alkoxy groups as leaving groups, computational studies have been employed. These theoretical investigations provide insights into the reaction mechanisms at a molecular level.

Computational studies suggest that Meisenheimer complexes play a crucial role in the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines. chemrxiv.orgresearchgate.net A Meisenheimer complex is a reaction adduct formed between an electron-poor aromatic compound and a nucleophile. scribd.com In the sequential SNAr reactions leading to the disubstituted product, the formation of a Meisenheimer complex (MC35) has been identified as a key factor in the reaction mechanism where the alkoxy group acts as the leaving group. chemrxiv.orgresearchgate.net

The intrinsic reaction coordinate (IRC) profiles computed for the reactions show the presence of these complexes. rsc.orgresearchgate.net Specifically, a Meisenheimer complex (MH35) was optimized in the computational models. rsc.orgresearchgate.net The formation of these stable intermediates facilitates the displacement of the alkoxy group, which is generally considered a poor leaving group. rsc.org In contrast, when a chlorine atom is the leaving group, no such molecular complexes were found. rsc.orgresearchgate.net

A noteworthy finding from computational studies is the identification of pre-reactive molecular complexes preceding the transition state in the SNAr reactions of this compound derivatives. rsc.orgresearchgate.net The presence of these complexes, a phenomenon not commonly reported in SNAr reactions, is believed to facilitate the reaction. rsc.orgresearchgate.net

Reactions with C-Nucleophiles

This compound also undergoes unusual reactions with carbon-based nucleophiles, leading to the formation of complex heterocyclic structures. researchgate.netmathnet.ru

The reaction of this compound with 1-phenyl-3-methylpyrazol-5-one results in the formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine. researchgate.netmathnet.ru In this reaction, both chlorine atoms on the pyrimidine ring are substituted by the pyrazole (B372694) moiety. Additionally, a dipyrazolylmethane derivative is also formed. researchgate.netmathnet.ru

When this compound reacts with 2-methylindole, the products formed are diindolylmethane and trisindolylmethane. researchgate.netmathnet.ru Diindolylmethane (DIM) is a compound where two indole (B1671886) groups are attached to a methane (B114726) bridge. consensus.app The formation of these products indicates a complex reaction pathway that involves not only the substitution of the chloro groups but also the reaction at the C5 position of the pyrimidine ring, likely involving the nitro group.

Displacement Reactions

The pyrimidine ring in this compound is activated by the electron-withdrawing nitro group, making the chlorine atoms at positions 4 and 6 susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgchemrxiv.org This reactivity allows for the sequential and controlled introduction of various nucleophiles.

Research has shown that the reaction of this compound with nucleophiles like primary amines can lead to unexpected products. rsc.orgrsc.org For instance, when 6-alkoxy-4-chloro-5-nitropyrimidines are treated with primary amines, the expected product from the substitution of the remaining chlorine atom is not formed. Instead, a disubstituted product is obtained where the alkoxy group is also replaced by the amine. rsc.orgrsc.org This surprising outcome is attributed to the alkoxy group acting as a leaving group, a phenomenon facilitated by the formation of a stable Meisenheimer complex intermediate. chemrxiv.org

The displacement reactions are not limited to amines. Alkoxides can be used to substitute one of the chlorine atoms, typically under controlled conditions, to yield 4-alkoxy-6-chloro-5-nitropyrimidine intermediates. rsc.orgchemrxiv.org Further diversification has been achieved through the parallel synthesis of N-alkylated dihydropteridinone libraries, which begins with two sequential displacement reactions of this compound, first with fluorous amino acids and subsequently with secondary amines. acs.orgnih.gov

| Reactant | Nucleophile(s) | Product Type | Reference |

| This compound | 1. Alcohol/DBU2. Primary Amine | Symmetric 4,6-diamino-5-nitropyrimidine | rsc.org, rsc.org |

| This compound | 1. Fluorous Amino Acids2. Secondary Amines | Disubstituted Pyrimidine Intermediate | acs.org |

| This compound | Sodium Azide (B81097) | 4,6-Diazido-5-nitropyrimidine (intermediate) | rsc.org, nih.gov |

Reduction Reactions of the Nitro Group

The reduction of the nitro group at the 5-position of the pyrimidine ring is a critical step in the synthesis of many fused heterocyclic systems, particularly purines. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, which can then participate in cyclization reactions.

Formation of Aminopyrimidines

The primary product of the nitro reduction is 4,6-dichloro-5-aminopyrimidine. This key intermediate opens pathways to a wide array of derivatives. nih.gov Several methods have been reported for this reduction, with common reagents including stannous chloride (tin(II) chloride) in ethanol (B145695) or iron powder in the presence of an acid like acetic acid or hydrochloric acid. nih.govrsc.orgresearchgate.net The choice of reducing agent can be crucial to avoid side reactions and ensure high yields of the desired aminopyrimidine. researchgate.net This reduction is a foundational step in multistep syntheses of purine analogues and other complex scaffolds. nih.govrsc.orgacs.org

| Starting Material | Reducing Agent | Product | Reference |

| This compound | Stannous chloride (SnCl2), Ethanol | 4,6-Dichloro-5-aminopyrimidine | nih.gov, rsc.org |

| This compound | Iron (Fe), Acetic Acid/HCl | 4,6-Dichloro-5-aminopyrimidine | researchgate.net |

| Polymer-bound nitropyrimidine | Zinc (Zn), Acetic Acid | Polymer-bound aminopyrimidine | nih.gov |

Cyclization Reactions

This compound and its derivatives are pivotal starting materials for constructing fused ring systems through cyclization reactions. These reactions leverage the reactivity of the chloro, nitro, and subsequent amino groups to build complex molecular architectures.

Formation of Fused Energetic Skeletons

An area of significant interest is the use of this compound in the synthesis of high-energy density materials (HEDMs). In a remarkable one-step reaction, treating this compound with sodium azide does not simply yield the expected 4,6-diazido-5-nitropyrimidine. rsc.orgnih.gov Instead, an unexpected series of events including nucleophilic substitution, nucleophilic addition, and cyclization occurs to form a rsc.orgresearchgate.netresearchgate.net-tricyclic bistetrazole-fused energetic backbone. nih.govnih.govacs.org The resulting energetic salts exhibit high detonation velocities and lower sensitivities compared to traditional explosives like RDX. nih.govresearchgate.net

Furthermore, reacting this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3,5-dihydrazinyl-4-nitro-1H-pyrazole, an intermediate that can be further cyclized to create pyrazolo-triazole-based fused energetic materials. rsc.orgresearchgate.net These findings highlight the compound's utility in creating advanced, high-performance energetic compounds through novel cyclization pathways. researchgate.netnih.gov

Formation of Pteridinones and Pyrimidodiazepinones

This compound is a versatile building block for the solid-phase synthesis of pharmacologically important scaffolds like pteridinones and pyrimidodiazepinones. nih.govmdpi.comnih.gov The general synthetic strategy involves:

Immobilization of an amino acid onto a solid support (e.g., Wang resin). nih.govmdpi.com

Nucleophilic substitution with this compound, followed by reaction with a primary or secondary amine to displace the second chlorine atom. nih.govmdpi.com

Reduction of the nitro group to an amine. nih.gov

Intramolecular cyclization, often assisted by microwave irradiation, to form the desired fused ring system (dihydropteridinones, tetrahydropyrrolopteridinones, or pyrimidodiazepinones). acs.orgnih.govmdpi.com

This solid-phase approach allows for the efficient generation of libraries of these compounds for structure-activity relationship (SAR) studies. mdpi.comnih.gov

Synthesis of Purine Scaffolds

The synthesis of substituted purines is one of the most developed applications of this compound. nih.govrsc.org The compound serves as a key intermediate for producing a diverse array of purine derivatives with potential biological activity. acs.orggriffith.edu.au The common synthetic route involves several key steps:

Reduction: The nitro group of this compound is reduced to an amino group to form 5-amino-4,6-dichloropyrimidine. nih.govrsc.org

Amination: One or both of the chlorine atoms are substituted with various amines. nih.govrsc.org For instance, reaction with a substituted benzylamine (B48309) can yield a 4-(substituted benzyl)pyrimidine intermediate. nih.gov

Cyclization: The purine's second ring (the imidazole (B134444) portion) is formed by condensing the diamino-pyrimidine intermediate with a cyclizing agent, such as triethyl orthoformate or various aldehydes. rsc.orgacs.orggoogle.com

This sequence allows for the introduction of diverse substituents at multiple positions of the purine ring, making it a powerful method for creating libraries of novel purine analogues for drug discovery. nih.govgoogle.com

Other Transformations and Derivatizations

While this compound is a common precursor for the synthesis of various substituted pyrimidines and fused heterocyclic systems like purines, its reactivity can sometimes deviate from expected pathways, leading to novel and unforeseen molecular architectures. rsc.orgchemimpex.com The strong electron-withdrawing nature of the nitro group, combined with the two chloro substituents, significantly activates the pyrimidine ring towards nucleophilic attack, but this activation can also facilitate unusual rearrangements and transformations. rsc.org

Unexpected Reaction Outcomes

The high electrophilicity of the this compound ring system can lead to reaction pathways that are not immediately obvious, resulting in products that differ significantly from those anticipated through standard nucleophilic aromatic substitution (SNAr) mechanisms. These anomalous reactions are of significant academic and practical interest as they can open up routes to entirely new classes of compounds.

Anomalous Reactions with Carbon Nucleophiles

Initial studies on the condensation of this compound with carbon nucleophiles such as diethyl malonate, ethyl acetoacetate, and acetylacetone (B45752) were expected to yield the corresponding C-4 substituted nitropyrimidines. rsc.org However, research has shown that the reaction takes an unexpected course. Instead of substitution at the C-4 or C-6 positions, the major product isolated was a 2-substituted pyrimidine, specifically diethyl 5-amino-4,6-dichloro-2-pyrimidinylmalonate when using diethyl malonate. rsc.org This anomalous outcome suggests that the C-2 position is susceptible to nucleophilic attack, a phenomenon attributed to the strong electron-withdrawal by both the ring nitrogen atoms and the C-5 nitro group. The proposed mechanism involves an initial attack of the nucleophile at the C-2 position, followed by an intramolecular reduction of the nitro group to an amino group. rsc.org

| Reactant 1 | Reactant 2 | Expected Product | Observed Major Product |

|---|---|---|---|

| This compound | Diethyl malonate | Diethyl 4-chloro-5-nitro-6-pyrimidinylmalonate | Diethyl 5-amino-4,6-dichloro-2-pyrimidinylmalonate |

Unexpected Formation of Fused Bistetrazoles

Another striking example of unexpected reactivity was observed during the reaction of this compound with sodium azide (NaN₃). The anticipated product from this reaction was 4,6-diazido-5-nitropyrimidine, resulting from the straightforward substitution of both chlorine atoms. nih.gov Instead, the reaction yielded a rsc.orgchemrxiv.orgchemrxiv.org-tricyclic bistetrazole-fused system, sodium 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidinium. nih.gov This transformation involves a complex one-step sequence that includes not only nucleophilic substitution but also an intramolecular cyclization and the introduction of an additional azido (B1232118) group. nih.gov This unexpected cyclization is highly specific to the nitro-substituted dichloropyrimidine, as similar reactions with 5-bromo-4,6-dichloropyrimidine (B1266721) or 4,5,6-trichloropyrimidine (B159284) only resulted in the expected diazide substitution products without subsequent cyclization. nih.gov

| Reactant 1 | Reactant 2 | Expected Product | Observed Product |

|---|---|---|---|

| This compound | Sodium azide (NaN₃) | 4,6-Diazido-5-nitropyrimidine | Sodium 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidinium |

Anomalous Aminolysis of Alkoxy Intermediates

In a planned synthetic route towards polysubstituted purines, this compound is first converted to a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate. The subsequent step was designed to be a nucleophilic substitution of the remaining chlorine atom with a primary amine. chemrxiv.orgrsc.org Unexpectedly, when 6-alkoxy-4-chloro-5-nitropyrimidine was treated with various primary amines at room temperature, the reaction did not yield the expected 6-alkoxy-4-alkylamine-5-nitropyrimidine. Instead, the major product was the symmetrically disubstituted 4,6-dialkylaminopyrimidine. chemrxiv.orgrsc.org This result indicates that under these conditions, the alkoxy group is a better leaving group than the chlorine atom, which is contrary to typical SNAr reactivity. Computational studies suggest that the reaction mechanism may involve the formation of a Meisenheimer complex that facilitates this unusual substitution pattern. chemrxiv.orgrsc.org This unexpected finding has been developed into a universal method for synthesizing symmetric 4,6-disubstituted alkyl/arylaminopyrimidines under mild conditions. rsc.org

| Reactant 1 | Reactant 2 | Expected Product | Observed Product |

|---|---|---|---|

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (R-NH₂) | 6-Alkoxy-4-alkylamino-5-nitropyrimidine | Symmetric 4,6-bis(alkylamino)-5-nitropyrimidine |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

The structural elucidation of 4,6-dichloro-5-nitropyrimidine and its derivatives is routinely accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In the synthesis of derivatives from this compound, such as 6-alkoxy-4-chloro-5-nitropyrimidines, ¹H and ¹³C NMR are instrumental. For instance, in the ¹H NMR spectrum of 4-chloro-6-ethoxy-5-nitropyrimidine, the ethoxy group protons appear as a quartet at 4.60 ppm and a triplet at 1.43 ppm, while the pyrimidine (B1678525) proton gives a singlet at 8.61 ppm. rsc.org The ¹³C NMR spectrum further confirms the structure with signals corresponding to the different carbon atoms, although sometimes not all quaternary carbons are resolved. rsc.org

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies of the nitro group (NO₂) and the C-Cl bonds are key identifiers. In studies of related energetic materials synthesized from this compound, IR spectroscopy is consistently used to confirm the presence of the nitro group and other functional moieties introduced during the reaction. nih.govresearchgate.net

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining precise mass measurements, which helps in unequivocally identifying the synthesized products. chemrxiv.org

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-chloro-6-ethoxy-5-nitropyrimidine | 8.61 (s, 1H), 4.60 (q, 2H), 1.43 (t, 3H) | 161.45, 157.64, 151.58, 66.17, 14.20 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the molecular properties and reaction mechanisms of this compound that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations have been employed to understand the reactivity and reaction mechanisms of this compound and its derivatives. rsc.orgchemrxiv.org

DFT calculations are used to model the electron density distribution within the molecule. This analysis helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting the outcome of chemical reactions. For instance, in the study of nucleophilic aromatic substitution (SɴAr) reactions involving derivatives of this compound, DFT calculations have shown how the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. rsc.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

Computational studies on related pyrimidine systems utilize HOMO-LUMO analysis to predict their reactivity. ajchem-a.com For this compound, the LUMO is expected to be localized on the pyrimidine ring, particularly on the carbon atoms bearing the chlorine atoms, making them susceptible to nucleophilic attack. The energy of the LUMO can be used to compare the reactivity of different pyrimidine derivatives.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de NBO analysis provides a quantitative description of bonding interactions and charge distribution within a molecule. wisc.edu

In the context of this compound, NBO analysis can quantify the polarization of the C-Cl bonds and the delocalization of electron density from the nitrogen lone pairs into the pyrimidine ring. This information is valuable for understanding the stability of the molecule and the nature of its chemical bonds. For example, the analysis of donor-acceptor interactions (delocalizations) can reveal the stabilizing effects of hyperconjugation.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Mechanistic Pathway Elucidation

Computational studies have been instrumental in elucidating the mechanistic pathways of reactions involving this compound. rsc.orgchemrxiv.org A notable example is the investigation of the unexpected aminolysis of alkoxy groups in 6-alkoxy-4-chloro-5-nitropyrimidines. rsc.orgchemrxiv.org

Initially, it was expected that the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine would result in the substitution of the chlorine atom. rsc.orgchemrxiv.org However, experimental results showed the preferential formation of a disubstituted dialkylamine pyrimidine. rsc.orgchemrxiv.org Computational studies using DFT were performed to understand this surprising outcome. The calculations revealed the transition states and intermediates, including Meisenheimer complexes, for the competing reaction pathways. rsc.orgchemrxiv.org The results indicated that while the initial substitution of the chlorine atom is kinetically favored, a subsequent Meisenheimer complex plays a crucial role in facilitating the substitution of the alkoxy group, leading to the observed product. rsc.orgchemrxiv.org This work highlights the power of computational chemistry in explaining and predicting complex reaction mechanisms. rsc.orgchemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. While specific molecular dynamics studies focusing solely on isolated this compound are not extensively documented in publicly available research, the principles and applications of MD are well-established and have been applied to structurally similar pyrimidine derivatives. researchgate.netmdpi.com These studies provide a robust framework for understanding the potential dynamic behavior of this compound.

MD simulations are predicated on the numerical solution of Newton's equations of motion for a system of interacting particles. The forces between atoms are described by a molecular mechanics force field, which is a set of parameters and potential energy functions that define the energetics of the system. ethz.chnih.govusc.edu The accuracy of an MD simulation is fundamentally dependent on the quality of the underlying force field. ethz.ch The development of a force field involves parameterization using experimental data and high-level quantum mechanical calculations to accurately represent molecular geometries, vibrational frequencies, and intermolecular interactions. ethz.chnih.gov

Methodology and Key Findings from Analogous Systems

The application of MD simulations to related pyrimidine systems reveals significant insights into their behavior in various environments. For instance, MD simulations have been employed to:

Analyze Solvent Effects: For compounds like 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid, a structurally related molecule, MD simulations can be used to model the effect of different solvents (e.g., DMF vs. THF) on reaction pathways. This is achieved by simulating the compound within a box of solvent molecules and observing the explicit interactions, which can help in optimizing reaction conditions.

Investigate Interactions with Surfaces: In the field of materials science, MD simulations have been used to study the adsorption and diffusion of pyrimidine derivatives on metal surfaces to act as corrosion inhibitors. researchgate.net These simulations calculate binding energies between the inhibitor molecule and the surface atoms (e.g., Fe (110)) and determine diffusion coefficients of corrosive particles through the inhibitor film. researchgate.net

Probe Protein-Ligand Interactions: In drug discovery, pyrimidine scaffolds are common. MD simulations are crucial for understanding the stability and dynamics of a ligand when bound to a biological target, such as a protein. For example, in the development of influenza polymerase inhibitors based on a fluoropyrimidine core, MD simulations were used to assess the stability of the inhibitor within the protein's binding site. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to understand the flexibility and conformational changes of the protein-ligand complex over time. mdpi.com

A typical MD simulation protocol for a small molecule like this compound would involve the following general steps:

System Setup: The molecule is placed in a simulation box, often solvated with a chosen solvent like water, to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to arrange naturally around the solute. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis: The saved trajectory is then analyzed to compute various structural and dynamic properties.

The table below summarizes typical parameters and outputs from MD simulations of related heterocyclic compounds.

| Simulation Parameter/Output | Description | Example from Analogous Systems |

| Force Field | A set of functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS |

| Software | Program used to run the simulations. | GROMACS, AMBER, NAMD, VMD |

| Solvent Model | The model used to represent solvent molecules. | TIP3P, TIP4P, SPC/E for water mdpi.com |

| Simulation Time | The duration of the production phase of the simulation. | Typically ranges from nanoseconds (ns) to microseconds (µs). dntb.gov.ua |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule in different conformations during the simulation. It indicates structural stability. | Stable systems show low RMSD values that plateau over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It highlights flexible regions of a molecule. | In protein-ligand simulations, high RMSF can indicate flexible loops. mdpi.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. It reveals solvation shell structure. researchgate.net | Peaks in the RDF indicate the positions of solvation shells. |

| Binding Free Energy | The free energy change upon binding of a ligand to a receptor, often calculated using methods like MM/PBSA or MM/GBSA. | Used to predict the binding affinity of drug candidates. |

Although direct MD simulation data for this compound is scarce, the methodologies applied to its analogs demonstrate the powerful predictive capabilities of this technique. Such simulations could elucidate its conformational preferences, the structure of its solvation shells, and its dynamic interactions with other molecules, providing invaluable data for its application in chemical synthesis and materials design.

Applications and Advanced Material Development

Synthesis of Biologically Active Molecules

The strategic importance of 4,6-dichloro-5-nitropyrimidine lies in its role as a key intermediate for creating novel compounds with significant therapeutic potential. chemimpex.coma2bchem.com

Pharmaceuticals and Drug Discovery

This compound is extensively used in the pharmaceutical industry for the synthesis of various agents targeting a range of diseases. chemimpex.coma2bchem.com Its functional groups can be selectively manipulated to enhance the biological activity of the final molecule. a2bchem.com

This compound is a crucial starting material for the synthesis of various anticancer agents. chemimpex.coma2bchem.combiosynth.com It has demonstrated activity against human lymphocytes and other cancer cells. biosynth.com The synthesis of potent anticancer purine (B94841) scaffolds often begins with this compound. rsc.orgrsc.org

A general synthetic route involves the reduction of the nitro group to an amine, followed by cyclization and further substitutions to create diverse purine analogues. rsc.org For instance, a four-step synthesis starting with this compound can yield 6,9-disubstituted purine analogues. rsc.org This process includes the reduction of the nitropyrimidine to dichloroaminopyrimidine, amination with a substituted benzylamine (B48309), condensation, and finally substitution with a piperazine (B1678402) derivative. rsc.org

Researchers have synthesized series of 6,8,9-trisubstituted purine derivatives from this compound, which have shown notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. researchgate.net Certain synthesized compounds exhibited efficacy surpassing that of clinically used drugs like 5-Fluorouracil and Fludarabine. researchgate.net The process typically involves reduction of the nitro group, substitution with an amine, cyclization with a substituted benzaldehyde, and a final nucleophilic aromatic substitution. rsc.orgresearchgate.net

The following table summarizes some anticancer agents synthesized from this compound and their activities:

| Starting Material | Synthetic Steps | Resulting Compound Class | Cancer Cell Lines Tested | Key Findings |

| This compound | Reduction, Amination, Condensation, Substitution | 6,9-disubstituted purine analogues | Huh7, HCT116, MCF7 | Some compounds showed better cytotoxic effects than cladribine, fludarabine, and 5-FU. rsc.org |

| This compound | Reduction, Cyclopentylamine reaction, Cyclization, Nucleophilic substitution | 6,8,9-trisubstituted purine derivatives | Huh7, HCT116, MCF7 | Compounds 5 and 6 showed significant cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. researchgate.net |

| This compound | Dibenzylamine substitution, SNAr with aminopyrrolidine, Nitro reduction, Cyclization | Purinone scaffold | - | Used in the synthesis of kinase inhibitors. acs.org |

This compound is a precursor for the synthesis of compounds with antimicrobial properties. a2bchem.com Research has shown that derivatives of this compound can exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve the reduction of the nitro group to reactive intermediates that can interact with nucleic acids or proteins, and the chlorine atoms can undergo nucleophilic substitution to modify target molecules.

For example, a study on 6-(hydroxyimino)-9-methyl-1H-purin-7-ium derivatives, synthesized from a pyrimidine (B1678525) precursor, identified two compounds with antimicrobial activity against several pathogenic bacteria and protozoa, with the exception of E. coli. rsc.org

This compound is a key intermediate in the synthesis of the antiviral drug Tenofovir, which is used to inhibit HIV. biosynth.comccspublishing.org.cn The synthesis involves a condensation reaction of this compound with (R)-1-amino-2-propanol to form (R)-4-[N-(2-hydroxypropyl)amino]-5-nitro-6-chloropyrimidine. google.com This intermediate then undergoes reductive cyclization and subsequent ammonolysis to yield an intermediate of Tenofovir. google.comwipo.int

The general synthetic pathway is as follows:

Condensation: this compound reacts with (R)-1-amino-2-propanol. google.com

Reduction and Cyclization: The resulting intermediate is treated to reduce the nitro group and form the purine ring. google.com

Ammonolysis: The chloro group is replaced with an amino group to form the final Tenofovir intermediate. google.com

This method is noted for its use of accessible raw materials and relatively simple process, making it suitable for industrial production. google.comwipo.int

The versatility of this compound extends to the synthesis of various enzyme inhibitors, which are crucial in drug discovery for targeting specific pathological pathways.

PRMT1 Inhibitors: This pyrimidine derivative is a building block for creating potent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in various cancers. ccspublishing.org.cnnih.govresearchgate.net The synthesis of 4-((5-nitropyrimidine-4-yl) amino) benzimidamide derivatives, which are potent PRMT1 inhibitors, can be achieved through palladium-catalyzed amination of this compound. ccspublishing.org.cn PRMT1 is the most abundant of the PRMT family and is responsible for the majority of arginine methylation in mammalian cells. nih.gov

Kinase Inhibitors: this compound is a starting material for synthesizing kinase inhibitors, a class of drugs that block the action of protein kinases. ccspublishing.org.cnresearchgate.netnih.gov For example, the synthesis of certain purinone derivatives that act as kinase inhibitors begins with this compound. ccspublishing.org.cn The synthesis of a second-generation BTK inhibitor involved an initial substitution of this compound with dibenzylamine, followed by a second substitution and subsequent cyclization to form the purinone scaffold. acs.org

This compound is a foundational molecule for the synthesis of a wide variety of purine derivatives, which are important pharmacophores in drug discovery. rsc.orggoogle.comchemrxiv.org The synthesis of these derivatives often involves a series of steps starting with the pyrimidine core.

A common synthetic strategy involves the reduction of the 5-nitro group of this compound to an amine using reagents like tin(II) chloride. rsc.org This is followed by sequential nucleophilic substitution of the chlorine atoms with various amines. rsc.org The resulting diamino-pyrimidine can then be cyclized to form the purine ring system. rsc.orggoogle.com

For instance, a series of 6,8,9-trisubstituted purine derivatives were synthesized starting from this compound. rsc.org The process involved reduction of the nitro group, nucleophilic substitution with cyclopentyl amine, and subsequent reaction with substituted benzaldehydes for cyclization. rsc.org Another approach involves the solid-phase synthesis of N9-substituted purine derivatives, where polymer-supported amino acids are reacted with this compound. nih.govacs.org

Enzyme Inhibitors (e.g., PRMT1 Inhibitors, Kinase Inhibitors)

Agrochemicals (e.g., Herbicides, Fungicides)

The agricultural sector has significantly benefited from the application of this compound in the formulation of crop protection agents. chemimpex.com Its structure allows for the targeted synthesis of both herbicides and fungicides, contributing to enhanced agricultural productivity by safeguarding crops from pests and diseases. chemimpex.coma2bchem.com The compound acts as a precursor in the production of these agrochemicals, where its functional groups can be strategically modified to design molecules with specific biocidal activities for effective pest management and crop protection. a2bchem.comnbinno.com

The versatility of this compound extends to its use as a foundational component for a new class of aryloxyphenoxypropionate ACCase herbicides. google.com Furthermore, its derivatives are integral to the creation of fungicides like azoxystrobin, which provide broad-spectrum protection for crops.

Development of Energetic Materials

The quest for novel energetic materials with superior performance and enhanced safety characteristics has led researchers to explore the potential of this compound as a key starting material. rsc.org Its nitrogen-rich structure and the presence of the nitro group make it an ideal candidate for the synthesis of high-energy-density materials.

High Energy Density Materials

This compound is a commercially available and inexpensive raw material that serves as a precursor for the synthesis of advanced high-energy density materials (HEDMs). researchgate.netnih.gov The development of these materials is crucial for applications in deep-sea and outer-space exploration, where higher energy, stability, and environmental compatibility are paramount. nih.gov Research has focused on modifying the pyrimidine skeleton of this compound to create diverse energetic materials, including those with open-chain, monocyclic, bicyclic, and fused skeletons. rsc.org For instance, it has been used in the synthesis of 4,6-di-(3-amino-5-nitro-1,2,4-triazol)-5-nitropyrimidine, an explosive with low shock sensitivity but high energy delivery. google.com

Bistetrazole-Fused Energetic Materials

A significant breakthrough in the field of energetic materials has been the one-step synthesis of acs.orgacs.orgthieme-connect.com-tricyclic bistetrazole-fused energetic materials from this compound. researchgate.netnih.gov This reaction, which involves nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer, is a notable and rarely reported phenomenon. nih.gov

The resulting organic salts from this synthesis exhibit impressive detonation velocities (8898–9077 m/s) and lower sensitivities (Impact Sensitivity: 16–20 J) compared to the conventional high explosive RDX (Detonation Velocity = 8795 m/s; Impact Sensitivity = 7.5 J). researchgate.netnih.gov A key product, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K), shows great promise as a green primary explosive. nih.govacs.org It has a priming ability comparable to the traditional primary explosive lead azide (B81097), but with the significant advantage of being free of heavy metals. acs.orgthieme-connect.com This simple and efficient synthesis route, utilizing an inexpensive starting material, paves the way for the large-scale industrial production of more environmentally friendly primary explosives. nih.gov

| Compound | Detonation Velocity (m/s) | Impact Sensitivity (J) | Key Features |

|---|---|---|---|

| RDX | 8795 researchgate.netnih.gov | 7.5 researchgate.netnih.gov | Traditional high explosive. |

| Bistetrazole-fused organic salts | 8898–9077 researchgate.netnih.gov | 16–20 researchgate.netnih.gov | Higher detonation velocity and lower sensitivity than RDX. |

| DTAT-K | Comparable to Lead Azide acs.orgthieme-connect.com | Safer to handle than lead azide. acs.org | Green, heavy-metal-free primary explosive. acs.org |

Materials Science Applications

The utility of this compound is not confined to agrochemicals and explosives; it also plays a role in the advancement of materials science. chemimpex.com Its reactive nature makes it a valuable component in the synthesis of novel materials with tailored properties. sarchemlabs.com

Materials with Specific Electronic Properties

Researchers are exploring the use of this compound in the development of new materials that possess specific electronic properties. chemimpex.com This application is a key area of interest in the ongoing efforts to innovate in the fields of electronics and nanotechnology. chemimpex.com The compound's structure can be modified to create materials with desired electronic characteristics, potentially leading to the development of advanced electronic components and devices.

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of the chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-nitropyrimidine is central to its synthetic utility. Researchers are actively exploring novel reaction pathways to achieve more selective and efficient substitutions. One area of focus is the development of advanced catalytic systems to control the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. For instance, the use of N,N-dimethylaniline as a catalyst has been reported in chlorination reactions involving phosphorus oxychloride. google.com